molecular formula C14H23NO4 B13703627 Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate

Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13703627
M. Wt: 269.34 g/mol
InChI Key: TWBCECCZQDSKJV-UHFFFAOYSA-N
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Description

Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate (SY274769) is a bicyclic compound featuring a bicyclo[2.2.1]heptane scaffold with two key functional groups:

  • A tert-butoxycarbonyl (Boc) -protected amino group at position 5, which enhances stability and prevents unwanted side reactions during synthetic processes.
  • A methyl ester at position 2, which serves as a versatile intermediate for further derivatization.

This compound is widely used in pharmaceutical research due to its rigid bicyclic structure, which mimics natural product frameworks and enhances binding affinity in drug candidates .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-11-7-8-5-9(11)6-10(8)12(16)18-4/h8-11H,5-7H2,1-4H3,(H,15,17)

InChI Key

TWBCECCZQDSKJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC1CC2C(=O)OC

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition

A common approach begins with a Diels-Alder reaction between a suitable diene, such as cyclopentadiene, and a dienophile bearing the desired substituents. This reaction yields a norbornene derivative, which serves as the core scaffold.

Example:

  • Reacting cyclopentadiene with methyl acrylate derivatives under thermal conditions produces a norbornene ester intermediate.

Functionalization of the Norbornene Derivative

The norbornene ester undergoes selective functionalization:

Conversion to the Carboxylate

The carboxyl group introduced during the initial steps is converted into an ester, typically methyl ester, via methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Introduction of the Boc-Protected Amino Group at the 5-Position

Nucleophilic Substitution

The amino group is introduced through nucleophilic substitution reactions:

  • Amine addition to an activated intermediate, such as a halide or a mesylate at the 5-position.
  • Use of Boc anhydride (Boc2O) to protect the amino group post-introduction, ensuring stability during subsequent reactions.

Stereoselective Amino Group Installation

Recent advances emphasize stereoselective routes:

  • Starting from enantiomerically pure norbornene derivatives.
  • Employing chiral auxiliaries or chiral catalysts to favor formation of either exo or endo isomers of the amino derivative.

Boc Protection

The amino group is protected with tert-butoxycarbonyl (Boc) using Boc2O in the presence of a base like triethylamine, under mild conditions to prevent racemization.

Final Esterification and Purification

The final step involves methylation of the carboxylic acid:

  • Using methyl iodide (CH3I) or dimethyl sulfate in the presence of a base such as potassium carbonate.
  • Purification via column chromatography or recrystallization to obtain high purity methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate.

Data Table: Summary of Key Reagents and Conditions

Step Reaction Reagents Conditions Yield Notes
Core formation Diels-Alder reaction Cyclopentadiene, methyl acrylate Reflux, inert atmosphere ~80% Stereoselective control possible with chiral dienophiles
Saturation Hydrogenation H2, Pd/C Room temp, pressure 90% Converts double bonds to saturated rings
Esterification Methylation CH3I, K2CO3 Reflux 85% Converts acid to methyl ester
Amino introduction Nucleophilic substitution Amine derivatives Mild heating Variable Stereoselective if chiral auxiliaries used
Boc protection Boc2O, TEA Room temp 1-2 hours Quantitative Protects amino group

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or the amino group to a primary amine.

    Substitution: Nucleophilic substitution reactions can be used to replace the Boc-protected amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate depends on its specific application. In drug discovery, for example, the compound may act as an inhibitor or activator of specific enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets. The bicyclo[2.2.1]heptane core provides a rigid and stable framework that can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Key Structural Features Functional Groups Applications References
Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate Bicyclo[2.2.1]heptane, Boc-amine, methyl ester Boc (amine protection), ester Drug intermediates
tert-Butyl endo-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate 2-Aza substitution, free amine Boc (N-protection), amine Peptidomimetics
5,6-Epoxybicyclo[2.2.1]heptane-2-methyl ester Epoxy groups, bicyclo core Epoxide, ester Polymer resins
Methyl 5-norbornene-2-carboxylate Unsaturated bicyclo (hept-5-ene) Ester, alkene Diels-Alder reactions
tert-Butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate 2,5-Diaza, nitropyridyl Boc, nitro, pyridine Redox-active catalysts

Biological Activity

Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound notable for its unique structure and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on available literature.

Chemical Structure and Properties

This compound has the molecular formula C13H21NO4 and a molecular weight of approximately 269.34 g/mol. The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amines during chemical reactions, enhancing the compound's stability and reactivity in various biological contexts.

1. Pharmaceutical Development

This compound serves as a valuable intermediate in synthesizing complex pharmaceuticals. Its ability to modulate enzyme activity makes it a candidate for developing drugs targeting specific pathways.

2. Research Applications

The compound can be utilized in studies investigating enzyme mechanisms and protein interactions, providing insights into biochemical pathways relevant to disease states.

3. Chemical Synthesis

Due to its functional versatility, it can be employed in organic synthesis as a building block for more complex molecules, particularly in medicinal chemistry.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:

Compound NameStructural FeaturesUnique Aspects
Bicyclo[2.2.1]heptane-2-carboxylic acidLacks Boc-protected amino groupSimpler structure, less functional versatility
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl esterMethyl ester instead of carboxylic acidMore hydrophobic nature due to esterification
5-Aminobicyclo[2.2.1]heptane-2-carboxylic acidContains an unprotected amino groupDirectly reactive amine may limit synthetic utility

This compound stands out due to its Boc-protected amino group, which enhances its functionality compared to these similar compounds.

Research Findings and Case Studies

While specific case studies on this compound are scarce, research on related bicyclic compounds indicates significant biological activities:

  • Anti-inflammatory Activities : Compounds with similar structures have been shown to inhibit key inflammatory pathways, suggesting that this compound may exhibit comparable effects.
  • Cytotoxicity : Some bicyclic derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapeutics .

Q & A

Q. What are the primary synthetic routes for Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate, and how do reaction conditions influence enantioselectivity?

  • Methodological Answer : The compound is synthesized via multi-step routes involving bicyclo[2.2.1]heptane scaffold formation and Boc-protection. Key steps include:
  • Cycloaddition reactions : Organocatalyzed [4+2] cycloaddition generates the bicyclic core under mild conditions, achieving enantioselectivity through chiral catalysts like cinchona alkaloids .
  • Boc-protection : tert-Butoxycarbonyl (Boc) groups are introduced via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., DMAP) in anhydrous THF .
  • Esterification : Methyl esterification is performed with methanol under acidic or coupling-agent conditions (e.g., DCC/DMAP) .
    Enantioselectivity is highly sensitive to solvent polarity, temperature (optimal: 0–25°C), and catalyst loading (typically 5–10 mol%) .

Q. How can NMR spectroscopy resolve stereochemical ambiguities in this compound derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Coupling constants (e.g., JJ-values) between bridgehead protons (e.g., H5 and H2) distinguish exo/endo configurations. For example, exo protons exhibit JJ-values >4 Hz due to spatial proximity .
  • NOESY/ROESY : Nuclear Overhauser effects between the Boc-amino group and adjacent bridgehead protons confirm spatial orientation .
  • Dynamic NMR : Temperature-dependent studies detect ring-flipping barriers in the bicyclic system, which are absent in rigid conformers .

Q. What are the common functionalization strategies for the Boc-protected amino group in this compound?

  • Methodological Answer :
  • Deprotection : Boc removal via TFA in dichloromethane (DCM) yields a free amine for further coupling (e.g., amidation, reductive alkylation). Reaction time (1–4 hr) and TFA concentration (20–50%) minimize side reactions .
  • Cross-coupling : Suzuki-Miyaura reactions on halogenated derivatives require Pd(PPh₃)₄ and arylboronic acids in degassed THF/water .
  • Reductive amination : Post-Boc removal, aldehydes/ketones react with the free amine using NaBH₃CN or STAB in methanol .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized in asymmetric syntheses of this compound?

  • Methodological Answer :
  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in cycloadditions to achieve >90% ee. Kinetic resolution during crystallization further enhances ee .
  • Computational modeling : DFT calculations predict transition-state energies to guide catalyst selection (e.g., Jacobsen’s thiourea catalysts for π-π interactions) .
  • Chiral HPLC : Monitor ee using Daicel Chiralpak columns (e.g., IA/IB) with hexane/isopropanol eluents. Adjust gradient slopes to resolve enantiomers .

Q. What analytical techniques validate the compound’s biological activity, and how are contradictory pharmacokinetic data reconciled?

  • Methodological Answer :
  • In vitro assays : Measure IC₅₀ values in enzyme inhibition (e.g., serine proteases) using fluorogenic substrates. Normalize data against controls (e.g., camphor derivatives) to account for scaffold-specific steric effects .
  • Pharmacokinetic studies : Resolve contradictions (e.g., oral bioavailability vs. plasma half-life) by:
  • Adjusting logP via ester hydrolysis to carboxylic acid derivatives.
  • Using deuterated analogs to track metabolic pathways via LC-MS/MS .
  • Molecular docking : Compare binding poses in homology models (e.g., α-chymotrypsin) to explain variability in bioactivity across derivatives .

Q. How do steric and electronic effects influence regioselectivity in Diels-Alder reactions for bicyclo[2.2.1]heptane synthesis?

  • Methodological Answer :
  • Steric effects : Bulky dienophiles (e.g., methyl acrylate) favor endo transition states due to secondary orbital interactions, while smaller dienophiles (e.g., ethylene) yield exo products .
  • Electronic effects : Electron-withdrawing groups (e.g., esters) on the diene accelerate reaction rates but may destabilize the bicyclic core. Solvent polarity (e.g., DMF vs. toluene) modulates electronic effects .
  • Kinetic vs. thermodynamic control : High temperatures (80–100°C) favor thermodynamic (endo) products, while low temperatures (<0°C) trap kinetic (exo) intermediates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for Boc-deprotection reactions?

  • Methodological Answer :
  • Variable moisture sensitivity : Boc groups hydrolyze prematurely in humid conditions. Use rigorously anhydrous solvents (e.g., DCM over molecular sieves) and inert atmospheres .
  • Side reactions : Competing ester hydrolysis (from residual TFA) is mitigated by shorter reaction times (<2 hr) and neutralization with NaHCO₃ post-deprotection .
  • Quantitative monitoring : Track reaction progress via in situ IR (disappearance of Boc carbonyl peak at ~1750 cm⁻¹) .

Tables for Key Data

Property Value Source
Molecular Weight269.34 g/mol
Enantiomeric Excess (ee)92–98% (organocatalyzed route)
Oral Bioavailability (rat)Cₘₐₓ: 2863 ng/mL
logP (calculated)2.1 ± 0.3

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